

2-(Phenylsulfonyl)acetophenone molecular weight and formula

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Compound of Interest

Compound Name: 2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529

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A Technical Guide to 2-(Phenylsulfonyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **2-(Phenylsulfonyl)acetophenone**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Data

2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is a β -keto sulfone. Its fundamental chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₃ S	[1]
Molecular Weight	260.31 g/mol	[1]
CAS Number	3406-03-9	[2]
Appearance	White to off-white solid	
Melting Point	93-95 °C	[1]

Synthesis of 2-(Phenylsulfonyl)acetophenone

The primary synthetic route to **2-(Phenylsulfonyl)acetophenone** involves the nucleophilic substitution of an α -haloketone with a sulfinic salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This two-step process involves the α -bromination of acetophenone followed by a substitution reaction with sodium benzenesulfinate.

Step 1: Synthesis of α -Bromoacetophenone

The synthesis of the α -bromoacetophenone intermediate can be achieved through the bromination of acetophenone.

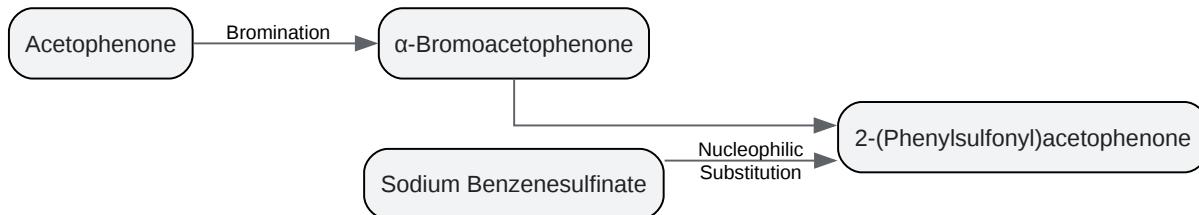
- Materials:
 - Acetophenone
 - Bromine
 - Appropriate solvent (e.g., diethyl ether)
- Procedure:
 - Dissolve acetophenone in an equal volume of diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.
 - Cool the flask in an ice bath.
 - Slowly add a solution of bromine in diethyl ether dropwise with constant stirring. The addition should be controlled to maintain the reaction temperature.
 - After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

- Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain crude α -bromoacetophenone, which can be purified by recrystallization or distillation.

Step 2: Synthesis of **2-(Phenylsulfonyl)acetophenone**

- Materials:
 - α -Bromoacetophenone
 - Sodium benzenesulfinate
 - Solvent (e.g., ethanol)
- Procedure:
 - In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.
 - Add α -bromoacetophenone to the solution.
 - Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - The product, **2-(Phenylsulfonyl)acetophenone**, will precipitate out of the solution.
 - Collect the solid product by filtration.
 - Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.
 - The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-(Phenylsulfonyl)acetophenone**.

Below is a graphical representation of the synthetic workflow.



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Caption: Synthetic workflow for **2-(Phenylsulfonyl)acetophenone**.

Biological and Pharmacological Context

While specific biological activities and signaling pathway involvement for **2-(Phenylsulfonyl)acetophenone** are not extensively documented in current literature, the broader class of acetophenones is known for a wide range of pharmacological effects.^{[3][4]}

Acetophenone derivatives have been reported to exhibit various biological activities, including:

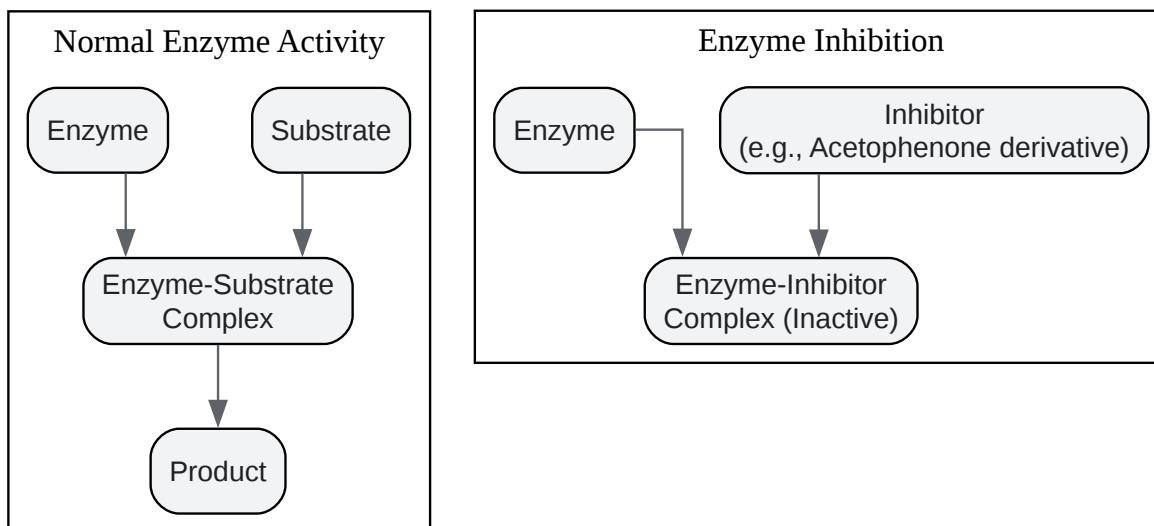
- Enzyme Inhibition: Certain acetophenone derivatives have been shown to be effective inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.^[5]
- Antimicrobial and Antifouling Activity: Some acetophenones have demonstrated potential as antimicrobial and antifouling agents.^[6]
- Anti-inflammatory and Antioxidant Properties: Many naturally occurring and synthetic acetophenones possess anti-inflammatory and antioxidant activities.^{[3][7]}
- Anticancer Potential: Some studies have explored the anticancer effects of acetophenone derivatives, noting their ability to induce apoptosis and inhibit cell proliferation.^[3]

It is plausible that **2-(Phenylsulfonyl)acetophenone**, as a member of this class, may exhibit similar biological activities. The presence of the phenylsulfonyl group could modulate its

potency and specificity towards various biological targets. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Due to the limited specific data on the biological targets and mechanism of action of **2-(Phenylsulfonyl)acetophenone**, a signaling pathway diagram cannot be provided at this time. Future studies identifying its molecular interactions are necessary to map its role in cellular signaling.

The general mechanism of enzyme inhibition by small molecules can be illustrated as follows.



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Caption: Generalized mechanism of enzyme inhibition.

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